molecular formula C8H10N4O2 B15336502 1-(4-Methyl-2-nitrophenyl)guanidine

1-(4-Methyl-2-nitrophenyl)guanidine

Cat. No.: B15336502
M. Wt: 194.19 g/mol
InChI Key: YRXORSPXDUYKBI-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-nitrophenyl)guanidine is a substituted aryl guanidine characterized by a nitro group at the 2-position and a methyl group at the 4-position of the phenyl ring. This structural arrangement confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)7(4-5)12(13)14/h2-4H,1H3,(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXORSPXDUYKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methyl-2-nitrophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 4-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals to improve yield and selectivity . Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

1-(4-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity. This compound may also act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Guanidine Derivatives

Compound Substituents Biological Target IC50/potency Key Feature(s) Reference
This compound (hypothetical) 4-methyl, 2-nitro Ion channels, enzymes N/A High electron withdrawal, moderate basicity
1-(2,4-Xylyl)guanidine 2,4-dimethyl NaV1.4 gating pore Effective at 100 μM Specific gating pore block
2-Guanidinobenzimidazole (2GBI) Benzimidazole core HV1 proton channels 38 μM Intracellular binding to F150
1-(3-Nitrophenyl)guanidine derivative 3-nitro, carboxamide Mycobacterium tuberculosis 37.4 μg mL⁻¹ Antimycobacterial activity

Table 2: Substituent Effects on pKa and Solubility

Compound Substituent Position Predicted pKa Solubility Trend
This compound 2-nitro, 4-methyl ~9.5 Moderate lipid solubility
1-(5-Chloro-2-pyridinyl)guanidine 2-pyridinyl, 5-chloro 8.2 (error +1.05) Low aqueous solubility
1-(4-Hydroxyphenyl)guanidine 4-hydroxy ~10.8 High aqueous solubility

Biological Activity

1-(4-Methyl-2-nitrophenyl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its guanidine moiety is known for imparting various therapeutic properties, making it a subject of research for its applications in treating a range of diseases, including cancer and infectious diseases.

This compound can be characterized by its molecular structure, which includes a guanidine group attached to a nitrophenyl ring. This configuration is significant as it influences the compound's reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of guanidine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, research indicated that guanidine analogs can inhibit protein-protein interactions crucial for cancer cell growth and migration, particularly through pathways involving Rac1 GTPases .

Table 1: Anticancer Activity of Guanidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (NSCLC)48 ± 1Inhibition of Rac1-Tiam1 interaction
1D-142A549 (NSCLC)51 ± 1Induction of apoptosis, NF-κB pathway inhibition
Other GuanidinesVariousVariesDiverse mechanisms including enzyme inhibition

Antimicrobial Activity

The guanidine moiety has also been explored for its antimicrobial properties. Studies suggest that compounds containing this functional group can exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival .

Table 2: Antimicrobial Activity of Guanidine Derivatives

CompoundPathogenActivity Type
This compoundBurkholderia pseudomalleiAntibacterial
Dicationic BisguanidinesGram-negative bacteriaAntimicrobial
Other GuanidinesVariousEnzyme inhibitors

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions involved in cell signaling pathways, particularly those mediated by Rac1 GTPases, leading to reduced tumor growth and metastasis .
  • Apoptotic Induction : It has been shown to promote apoptosis in cancer cells through various pathways, including the inhibition of NF-κB nuclear translocation .
  • Antimicrobial Mechanisms : The disruption of bacterial cell integrity and interference with essential metabolic processes are key actions observed in antimicrobial studies .

Case Studies

Several case studies have demonstrated the efficacy of guanidine derivatives in clinical settings:

  • Lung Cancer Treatment : In vivo studies using xenograft models showed that compounds similar to this compound significantly reduced tumor growth in NSCLC models while improving survival rates without causing significant weight loss in treated animals .
  • Antimicrobial Efficacy : Research on dicationic bisguanidines revealed their effectiveness against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

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